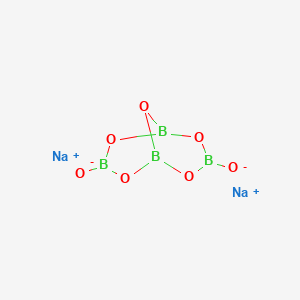
Calcium plumbate
Vue d'ensemble
Description
Calcium plumbate is an inorganic chemical compound with the formula Ca₂PbO₄ . It has been extensively used as an anticorrosive pigment in paints and coatings. The compound is known for its ability to provide protection against rust and corrosion, making it valuable in industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium plumbate is typically synthesized by the reaction of calcium oxide (CaO) and lead oxide (PbO) at high temperatures in the presence of excess oxygen. This reaction forms this compound as the primary product .
Industrial Production Methods: Recent research indicates that this compound can also be prepared using sol-gel methodology. This method involves the formation of a gel from a solution and subsequent heat treatment to produce the desired compound. The sol-gel method offers advantages such as high homogeneity and smaller grain size compared to traditional solid-state reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium plumbate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as hydrogen or carbon monoxide.
Substitution: Substitution reactions can occur when this compound reacts with other metal oxides or salts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation state compounds, while reduction can yield lower oxidation state products .
Applications De Recherche Scientifique
Calcium plumbate has several scientific research applications, including:
Chemistry: It is used as a substitute for red lead in primers, especially for galvanized steel.
Biology and Medicine: Research on this compound’s biological effects is limited, but its toxicity due to lead content is a concern.
Industry: this compound is used in anticorrosive paints and coatings, providing protection against rust and corrosion.
Mécanisme D'action
The mechanism by which calcium plumbate exerts its effects involves its basic and oxidizing characteristics. In anticorrosive applications, it forms a protective film on metal surfaces, preventing oxidation and rust formation. The compound interacts with linseed oil in paints to enhance film-forming properties and provide long-lasting protection .
Comparaison Avec Des Composés Similaires
Red Lead (Pb₃O₄): Used as an anticorrosive pigment but has higher toxicity compared to calcium plumbate.
Lead Chromate (PbCrO₄): Another anticorrosive pigment with similar applications but different chemical properties.
Zinc Chromate (ZnCrO₄): Used in anticorrosive coatings but has different environmental and health impacts.
Uniqueness of this compound: this compound is unique due to its combination of basic and oxidizing characteristics, which provide effective rust inhibition. Its use as a substitute for red lead in primers highlights its importance in reducing lead toxicity while maintaining anticorrosive properties .
Propriétés
IUPAC Name |
calcium;dioxido(oxo)lead | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.3O.Pb/q+2;;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCKYDWIGITWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Pb](=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaO3Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301047775 | |
| Record name | Calcium plumbate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301047775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12013-69-3, 12774-29-7 | |
| Record name | Plumbate (PbO44-), calcium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium plumbate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301047775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicalcium lead tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1143791.png)









